Homoeriodictyol

描述

Homoeriodictyol is a naturally occurring flavonoid compound and is a common component of many plant species. It is also found in some fruits and vegetables, as well as in some wines, beer, and tea. Homoeriodictyol has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer properties.

科学研究应用

Biosynthesis in Engineered Strains

Homoeriodictyol can be biosynthesized in engineered strains of bacteria like Streptomyces albidoflavus . By manipulating the metabolic machinery of these bacteria, scientists have been able to enhance the production of flavonoids like homoeriodictyol . This is achieved by increasing the intracellular pools of precursor amino acids like l-tyrosine , which are essential for high production levels of flavonoids .

Production in Recombinant E. coli

Homoeriodictyol can also be produced in recombinant E. coli by adding p-coumaric acid to the culture medium . This method has been able to achieve a yield of 52 mg/L from 164 mg/L of p-coumaric acid .

Neuroprotection

Homoeriodictyol has been found to have neuroprotective properties . It has been used in research related to Alzheimer’s disease (AD) , a neurodegenerative disorder where neuroinflammation plays a key role .

Memory Improvement

In studies involving mice induced with Aβ25–35 peptide, a model for Alzheimer’s disease, homoeriodictyol has been shown to improve memory impairment . It was found to reduce neuronal damage in mouse brain tissue, decrease Aβ levels in the brain, downregulate oxidative stress and apoptosis levels, and improve learning and memory capacity .

Inhibition of NLRP3 Inflammasome

Homoeriodictyol has been found to inhibit the activation of the NLRP3 inflammasome , a multiprotein complex that is a component of the innate immune system . This inhibition helps ameliorate the inflammatory damage induced by intracerebral injection of Aβ25–35 .

Regulation of Immune Cells

Homoeriodictyol has been found to regulate the level of immune cells in mice injected with Aβ25-35 . This suggests potential applications in immunomodulation .

作用机制

Target of Action

Homoeriodictyol, a dihydroflavonoid extracted from various plants, has been confirmed to display a relationship with neuroprotection . The primary target of Homoeriodictyol is the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .

Mode of Action

Homoeriodictyol interacts with its primary target, the NLRP3 inflammasome, by inhibiting its activation . This interaction results in a decrease in the levels of inflammatory factors in the brain .

Biochemical Pathways

Homoeriodictyol affects various cellular and molecular pathways. It has been found to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . In Alzheimer’s disease (AD) models, Homoeriodictyol has been shown to improve memory impairment in Aβ25–35-induced mice by inhibiting the NLRP3 inflammasome .

Pharmacokinetics

It’s known that flavonoids, the class of compounds to which homoeriodictyol belongs, are generally absorbed slowly when consumed, and are metabolized in the liver to various forms .

Result of Action

The molecular and cellular effects of Homoeriodictyol’s action include reduced neuronal damage in mouse brain tissue, decreased Aβ levels in the brain, downregulated oxidative stress and apoptosis levels, and improved learning and memory capacity . Moreover, Homoeriodictyol has been shown to ameliorate immune cell disorder .

Action Environment

The action, efficacy, and stability of Homoeriodictyol can be influenced by various environmental factors. For instance, the production of Homoeriodictyol from lignin derivatives in Saccharomyces cerevisiae was enhanced by regulating strategies such as enhanced CoA supply, suppression of branch pathways, and upregulation of the rate-limiting enzymes .

属性

IUPAC Name |

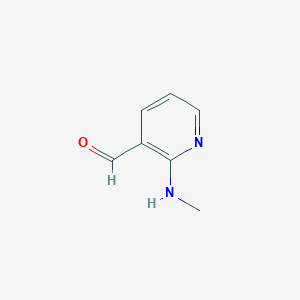

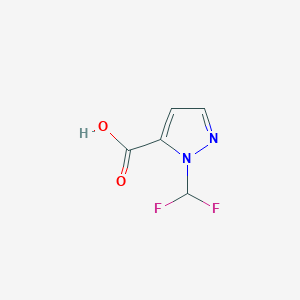

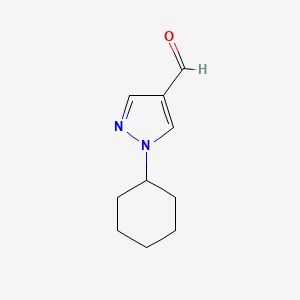

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020066 | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homoeriodictyol (+/-)- | |

CAS RN |

69097-98-9 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOERIODICTYOL (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)